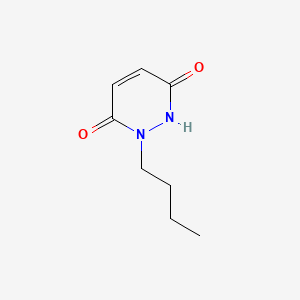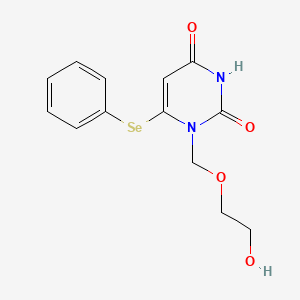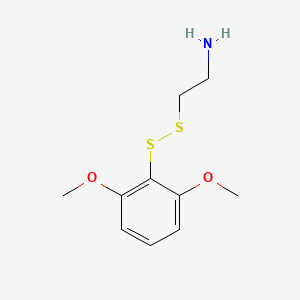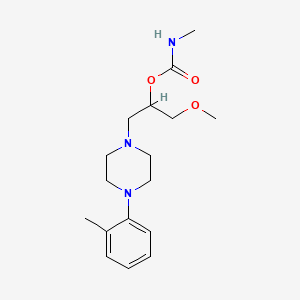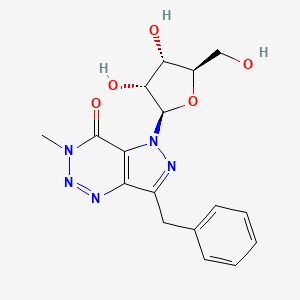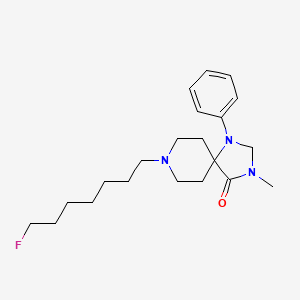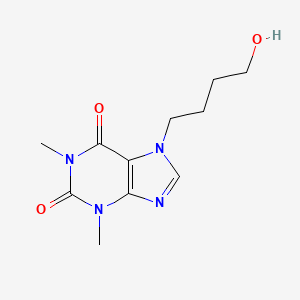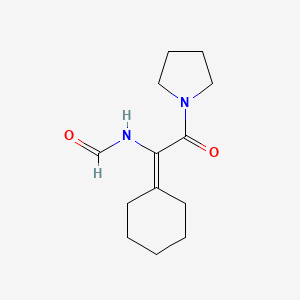
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is a chemical compound with a complex structure that includes a phenol group, a chloro-substituted ethoxy group, and a methylcarbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often includes steps such as purification and quality control to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into simpler phenolic derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds .
Aplicaciones Científicas De Investigación
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: This compound has similar phenolic properties but differs in its substitution pattern.
Phenol, 2-(2-chloroethoxy)-, methylcarbamate: Similar in structure but lacks the methyl group on the ethoxy chain.
Uniqueness
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol, chloroethoxy, and methylcarbamate groups makes it versatile for various applications .
Propiedades
Número CAS |
79637-88-0 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
[2-(1-chloropropan-2-yloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8(7-12)15-9-5-3-4-6-10(9)16-11(14)13-2/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
CFPISEMCCBYYAH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)OC1=CC=CC=C1OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


